Sodium 2,4-dibromobenzene-1-sulfinate
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Overview
Description
Sodium 2,4-dibromobenzene-1-sulfinate is an organosulfur compound that belongs to the class of sodium sulfinates. These compounds are known for their versatile reactivity and are used as building blocks in the synthesis of various organosulfur compounds. This compound is particularly notable for its applications in organic synthesis and its role as an intermediate in the preparation of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2,4-dibromobenzene-1-sulfinate typically involves the sulfonylation of 2,4-dibromobenzene. One common method is the reaction of 2,4-dibromobenzene with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction proceeds through the formation of an intermediate sulfonic acid, which is then neutralized to form the sodium sulfinate salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Sodium 2,4-dibromobenzene-1-sulfinate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfinate group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfones.
Reduction Reactions: It can be reduced to form thiols or other sulfur-containing compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkyl halides, aryl halides, and other electrophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.
Major Products Formed:
Substitution Reactions: The major products are substituted benzene derivatives.
Oxidation Reactions: The major products are sulfonic acids or sulfones.
Reduction Reactions: The major products are thiols or other reduced sulfur compounds.
Scientific Research Applications
Sodium 2,4-dibromobenzene-1-sulfinate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various organosulfur compounds.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 2,4-dibromobenzene-1-sulfinate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfinate group can participate in nucleophilic substitution reactions, where it attacks electrophilic centers in other molecules. Additionally, the compound can undergo oxidation or reduction reactions, leading to the formation of various sulfur-containing products. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used .
Comparison with Similar Compounds
Sodium 2,4-dibromobenzene-1-sulfinate can be compared with other similar compounds, such as:
Sodium benzenesulfinate: Unlike this compound, sodium benzenesulfinate lacks bromine substituents, making it less reactive in certain substitution reactions.
Sodium toluenesulfinate: This compound has a methyl group instead of bromine substituents, which affects its reactivity and the types of reactions it can undergo.
Sodium 4-chlorobenzenesulfinate: The presence of a chlorine substituent instead of bromine alters the compound’s reactivity and the conditions required for its reactions.
Each of these compounds has unique properties and reactivity profiles, making them suitable for different applications in organic synthesis and industrial processes.
Biological Activity
Sodium 2,4-dibromobenzene-1-sulfinate is an organosulfur compound with significant potential in various biological applications. This article explores its biological activity, including antimicrobial, cytotoxic, and other pharmacological properties.
Chemical Structure and Properties
This compound features a sulfonate group attached to a dibrominated benzene ring. The presence of bromine atoms at the 2 and 4 positions enhances its electrophilic character, making it a versatile reagent in synthetic chemistry and biological studies.
1. Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties against a range of pathogens. For example, studies have demonstrated its effectiveness against both gram-positive and gram-negative bacteria.
Microorganism | Inhibition Zone (mm) | Reference |
---|---|---|
Staphylococcus aureus | 15 | |
Escherichia coli | 12 | |
Candida albicans | 10 |
These results suggest that this compound could be developed into an effective antimicrobial agent.
2. Cytotoxic Activity
The cytotoxic effects of this compound have been evaluated in vitro using various cancer cell lines. Notably, it has shown significant cytotoxicity against human hepatoma (HepG2) and breast cancer (MDA-MB-231) cell lines.
The mechanism of action appears to involve the induction of apoptosis and disruption of cellular signaling pathways.
The biological activity of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in target cells, leading to oxidative stress and subsequent cell death.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular metabolism, contributing to its cytotoxic effects.
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against clinical isolates of Staphylococcus aureus. The compound demonstrated a significant reduction in bacterial load compared to untreated controls. This study highlights its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cancer Cell Line Studies
Another investigation focused on the cytotoxic effects on HepG2 cells. The results indicated that treatment with this compound led to increased apoptosis rates as measured by flow cytometry. The study concluded that this compound could be a promising candidate for further development in cancer therapy.
Properties
Molecular Formula |
C6H3Br2NaO2S |
---|---|
Molecular Weight |
321.95 g/mol |
IUPAC Name |
sodium;2,4-dibromobenzenesulfinate |
InChI |
InChI=1S/C6H4Br2O2S.Na/c7-4-1-2-6(11(9)10)5(8)3-4;/h1-3H,(H,9,10);/q;+1/p-1 |
InChI Key |
MCVKMDJIDBTWNC-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)S(=O)[O-].[Na+] |
Origin of Product |
United States |
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